molecular formula C8H6BrF4N B1379904 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine CAS No. 1270452-52-2

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine

Cat. No.: B1379904
CAS No.: 1270452-52-2
M. Wt: 272.04 g/mol
InChI Key: CEQDAOYHEAHURX-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine is an organic compound that features a trifluoroethanamine group attached to a bromofluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 5-bromo-2-fluorobenzene with trifluoroethylamine under specific conditions. The process may include steps such as halogenation, nucleophilic substitution, and amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanamine group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to desired biological effects. The bromine and fluorine atoms on the phenyl ring may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated phenyl derivatives with trifluoroethanamine groups, such as:

  • 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanamine
  • 1-(5-Iodo-2-fluorophenyl)-2,2,2-trifluoroethanamine
  • 1-(5-Bromo-2-chlorophenyl)-2,2,2-trifluoroethanamine

Uniqueness

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQDAOYHEAHURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Reactant of Route 4
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Reactant of Route 5
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Reactant of Route 6
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine

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